
Cysteamine hydrochloride
Overview
Description
Cysteamine hydrochloride is an organosulfur compound with the chemical formula HSCH₂CH₂NH₂·HCl. It is a white, water-soluble solid that contains both an amine and a thiol functional group. This compound is often used in its hydrochloride salt form and has various applications in medicine, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing cysteamine hydrochloride involves the alkaline hydrolysis of alpha-mercaptothiazoline. This process starts with the synthesis of 2-aminoethyl sulfate from ethanolamine and sulfuric acid. The 2-aminoethyl sulfate is then reacted with carbon disulfide to form alpha-mercaptothiazoline, which is subsequently hydrolyzed in an alkaline environment to produce this compound .
Another method involves reacting carbon disulfide and sodium sulfide in alcohol to obtain sodium thiosulfate. This is followed by a reaction with 2-aminoethyl sulfate sodium salt or 2-chloroethylamine hydrochloride, and the addition of hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. The recovery rate of synthesizing alpha-mercaptothiazoline can reach over 90%, making it a preferred method for industrial production .
Chemical Reactions Analysis
Types of Reactions
Cysteamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Cysteamine can be oxidized to form cystamine, a disulfide compound.
Reduction: Cysteamine can reduce disulfide bonds in other molecules, converting them into thiols.
Substitution: Cysteamine can participate in nucleophilic substitution reactions due to its amine and thiol groups.
Major Products
Oxidation: The major product is cystamine.
Reduction: The major products are cysteine and cysteine-cysteamine mixed disulfides.
Scientific Research Applications
Dermatological Applications
1.1 Depigmentation Agent
Cysteamine hydrochloride has been recognized for its effectiveness as a depigmenting agent, particularly in the treatment of hyperpigmentation disorders such as melasma. A study demonstrated that cysteamine-loaded liposomes significantly inhibited melanin synthesis and tyrosinase activity in B16 murine melanoma cells. The encapsulation of cysteamine in liposomes enhanced skin penetration and stability, making it a promising candidate for topical formulations aimed at reducing hyperpigmentation .
1.2 Clinical Efficacy
Clinical trials have shown that stabilized cysteamine formulations can effectively treat melasma. A randomized controlled trial compared a cysteamine isobionic-amide complex with placebo and other depigmenting agents. Results indicated significant reductions in the modified Melasma Area and Severity Index (mMASI) scores, highlighting cysteamine's potential as a safer alternative to traditional therapies like hydroquinone .
Study | Formulation | Duration | Results |
---|---|---|---|
Kasraee et al. (2021) | Cysteamine isobionic-amide | 16 weeks | Significant reduction in mMASI scores compared to placebo |
Ephrem et al. (2017) | Cysteamine-loaded liposomes | In vitro | Inhibition of melanin synthesis and enhanced skin penetration |
Ophthalmological Applications
2.1 Treatment of Cystinosis
This compound is primarily used to manage cystinosis, a rare genetic disorder characterized by the accumulation of cystine within lysosomes. Topical formulations such as Cystadrops® are employed to reduce corneal deposits of cystine, improving ocular health in affected patients. Recent pharmacokinetic studies have evaluated the efficacy of compounded cysteamine eye drops, demonstrating improved corneal retention and prolonged release profiles .
2.2 Case Studies
A comparative study on commercial versus compounded cysteamine eye drops revealed that compounded formulations offered enhanced bioavailability and patient compliance due to their tailored formulations .
Pharmacological Research
3.1 Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, particularly in neurodegenerative conditions. Animal studies have shown that Cys-HCl treatment can impair motor functions and olfactory behavior, suggesting potential implications for neurotoxicity assessments .
3.2 Antioxidant Properties
Cysteamine acts as an intracellular antioxidant, playing a crucial role in mitigating oxidative stress within cells. Its ability to scavenge reactive oxygen species (ROS) has been documented, further supporting its therapeutic potential across various medical applications .
Cosmetic Applications
Mechanism of Action
Cysteamine hydrochloride acts as a cystine-depleting agent by converting cystine into cysteine and cysteine-cysteamine mixed disulfides. This reduces the accumulation of cystine crystals in cells, particularly in patients with cystinosis . The compound can penetrate cell membranes and enter lysosomes, where it interacts with cystine to break its disulfide bonds .
Comparison with Similar Compounds
Similar Compounds
Cysteine: An amino acid that also contains a thiol group but lacks the amine group present in cysteamine.
Cystamine: The oxidized disulfide form of cysteamine.
Mercaptamine: Another name for cysteamine, emphasizing its thiol group.
Uniqueness
Cysteamine hydrochloride is unique due to its dual functional groups (amine and thiol), which allow it to participate in a variety of chemical reactions. Its ability to deplete cystine levels makes it particularly valuable in medical applications for treating cystinosis .
Biological Activity
Cysteamine hydrochloride, a derivative of cysteamine, is an aminothiol compound known for its diverse biological activities. It has been primarily recognized for its role in treating cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical applications supported by various studies.
Overview of this compound
This compound is utilized in both oral and ophthalmic formulations. Its primary function is to reduce cystine levels in patients with cystinosis by facilitating the conversion of cystine to cysteine and mixed disulfides. This process is crucial as it prevents the accumulation of cystine crystals that can lead to severe complications, particularly in renal and ocular tissues .
Pharmacological Effects
Cysteamine exhibits several pharmacological properties:
- Antioxidative Activity : Cysteamine acts as a potent antioxidant, neutralizing free radicals and reducing oxidative stress, which is beneficial in various pathological conditions .
- Neuromodulatory Effects : It has shown antidepressant and antipsychotic activities in animal models, potentially increasing brain-derived neurotrophic factor (BDNF) levels .
- Anti-Metastatic Properties : In preclinical studies on pancreatic cancer models, cysteamine reduced the activity of matrix metalloproteinases (MMPs), which are involved in cancer metastasis .
Cysteamine's mechanisms include:
- Cystine Depletion : By converting cystine into cysteine, it effectively lowers cystine levels in lysosomes, which is critical for managing cystinosis .
- Influence on Hormonal Levels : Cysteamine administration has been linked to changes in hormone levels, such as increasing thyroid-stimulating hormone (TSH) and decreasing prolactin levels in a dose-dependent manner .
- Neuroprotective Effects : Research indicates that cysteamine may protect against neurodegenerative diseases by improving motor functions and survival rates in animal models of Huntington’s disease .
Treatment of Cystinosis
This compound is primarily used to treat nephropathic cystinosis. Its introduction has significantly improved patient outcomes:
- Renal Function Preservation : Studies show that early treatment with oral cysteamine has delayed the onset of end-stage renal failure by several years .
- Ocular Health : Cystadrops® (this compound eye drops) have been effective in reducing corneal cystine crystal deposits, enhancing visual acuity and quality of life for affected patients .
Case Studies
- Longitudinal Study on Renal Outcomes :
- Ocular Efficacy Study :
Research Findings
Recent studies have expanded the understanding of cysteamine's biological activity:
- In Vitro Studies Against SARS-CoV-2 : this compound demonstrated inhibitory effects against various SARS-CoV-2 variants, suggesting potential applications in virology .
- Neurobehavioral Impact Studies : Research involving animal models indicated that high doses of cysteamine could lead to motor coordination impairments and cognitive deficits, emphasizing the need for careful dosing .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal concentrations of cysteamine hydrochloride for surface functionalization in optical biosensors?
- Methodological Answer : For gold-coated TFBG sensors, a 2 mol this compound solution is required for effective deposition. Immerse the sensor for 15 hours at room temperature, and validate success via wavelength shifts in transmission spectra (e.g., 2.23 nm shift at 2 mol vs. 0.03 nm at 1 mol). Use MATLAB for spectral calibration . Lower concentrations (e.g., 20 mmol) fail due to insufficient molecular binding .
Q. How should researchers standardize purity assessment for this compound in experimental workflows?
- Methodological Answer : Verify purity (≥97%) via reverse-phase HPLC or titration. Store lyophilized powder at +4°C to prevent degradation. Cross-check CAS (156-57-0) and molecular formula (C₂H₈ClNS) to avoid batch variability .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Follow NFPA guidelines: Health Hazard Rating 1 (low risk). Use gloves and goggles to avoid skin/eye contact. Store in airtight containers away from oxidizers. No carcinogenic risk per California Prop. 65 .
Q. How can this compound stabilize nanoparticles, and what parameters influence photoluminescence?
- Methodological Answer : As a stabilizer for CdTe nanoparticles, adjust precursor pH to 8–10 and maintain a ligand (cysteamine)-to-monomer (Cd²⁺) molar ratio of 2:1. Higher ratios increase photoluminescence quantum yield by reducing surface defects .
Q. What is the role of this compound in animal nutrition studies?
- Methodological Answer : In ruminant studies (e.g., Charolais bulls), administer coated this compound at 0.5–1.0% of concentrate feed. Use a Latin square design to assess ruminal fermentation and nutrient digestibility. Monitor blood metabolites (e.g., glutathione) to quantify antioxidant effects .
Advanced Research Questions
Q. How do contradictory findings on this compound’s pro-apoptotic vs. antioxidant effects arise?
- Methodological Answer : Cell type and concentration determine outcomes. For example, 100 µM cysteamine increases glutathione (antioxidant) in oocytes but induces apoptosis in cancer cells via caspase-3 activation. Use dose-response assays (0–200 µM) and ROS probes (e.g., DCFH-DA) to contextualize mechanisms .
Q. What advanced techniques validate this compound’s deposition efficiency on sensor surfaces?
- Methodological Answer : Combine surface plasmon resonance (SPR) with atomic force microscopy (AFM) to quantify surface roughness post-deposition. A wavelength shift >2 nm (TFBG-SPR) correlates with successful IgG antigen fixation for immunoassays .
Q. How can researchers resolve low signal-to-noise ratios in cysteamine-mediated protein detection?
- Methodological Answer : Troubleshoot by pre-rinsing sensors with ethanol/ultrapure water to remove contaminants. If cladding modes remain unchanged, increase cysteamine concentration to 2 mol and extend deposition time to 18 hours .
Q. What experimental designs address synergies between this compound and other bioactive compounds?
- Methodological Answer : In poultry studies, co-administer cysteamine with dimethyl sulfone (DMSO₂) at 100 mg/kg feed. Use a randomized block design and measure growth performance (e.g., feed conversion ratio) against single-compound controls .
Q. How to optimize this compound’s redox modulation in cell culture models?
- Methodological Answer : For cystinotic cells, apply 200 µM this compound for 24 hours. Quantify intracellular glutathione via Ellman’s assay and validate Hsp40 upregulation via Western blot. Compare with N-acetylcysteine controls to isolate cysteamine-specific pathways .
Q. Data Analysis and Contradiction Resolution
- Wavelength Shift Interpretation : Use MATLAB to analyze TFBG-SPR spectra. A 0.03 nm shift (1 mol) indicates partial deposition, while >2 nm (2 mol) confirms monolayer formation. Normalize data against baseline noise .
- Statistical Validation : In animal trials, apply mixed-effects models to account for individual variability (e.g., rumen pH vs. dose). Report 95% confidence intervals for digestibility coefficients .
Properties
IUPAC Name |
2-aminoethanethiol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMADIBCHLQMIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60-23-1 (Parent) | |
Record name | Cysteamine hydrochloride [USAN] | |
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Record name | 2-Mercaptoethylamine hydrochloride | |
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DSSTOX Substance ID |
DTXSID8045779 | |
Record name | Cysteamine hydrochloride | |
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Molecular Weight |
113.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS] | |
Record name | Cysteamine hydrochloride | |
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Solubility |
>17 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID11533072 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
156-57-0, 16904-32-8 | |
Record name | Cysteamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethanethiol, 2-amino-, dihydrochloride | |
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Record name | Cysteamine hydrochloride [USAN] | |
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Record name | 2-Mercaptoethylamine hydrochloride | |
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Record name | Cysteamine hydrochloride | |
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Record name | Ethanethiol, 2-amino-, hydrochloride (1:1) | |
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Record name | Cysteamine hydrochloride | |
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Record name | Mercaptamine hydrochloride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.327 | |
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Record name | CYSTEAMINE HYDROCHLORIDE | |
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Retrosynthesis Analysis
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